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Compound of Interest

Compound Name: Dapagliflozin propanediol hydrate

Cat. No.: B8033639

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a
widely used oral medication for the management of type 2 diabetes mellitus.[1][2] It is
chemically known as (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-
(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol and is often formulated as dapagliflozin
propanediol hydrate to improve its stability and handling properties. As with any active
pharmaceutical ingredient (API), the purity of dapagliflozin propanediol hydrate is critical to
its safety, efficacy, and quality.[1]

The manufacturing process and storage of dapagliflozin can lead to the formation of various
impurities, which may include process-related impurities, degradation products, residual
solvents, and formulation-related impurities.[1] Regulatory agencies such as the U.S. Food and
Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent
guidelines regarding the acceptable levels of impurities in pharmaceutical products.[1]
Therefore, a comprehensive impurity profile of dapagliflozin propanediol hydrate is essential
for drug development, quality control, and regulatory compliance.

This application note provides a detailed overview of the common impurities associated with
dapagliflozin propanediol hydrate and outlines the analytical methodologies for their profiling
and identification. The protocols and data presented herein are intended to guide researchers,
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scientists, and drug development professionals in establishing a robust impurity control strategy
for dapagliflozin-based products.

Common Impurities in Dapagliflozin Propanediol
Hydrate

Impurities in dapagliflozin can be broadly categorized as follows:
o Process-Related Impurities: These are substances that are formed during the synthesis of

dapagliflozin. They can include unreacted starting materials, intermediates, and by-products
from side reactions.[1][3]

o Degradation Products: These impurities are formed due to the degradation of dapagliflozin
under various environmental conditions such as exposure to acid, base, oxidation, heat, or
light.[1][3]

o Residual Solvents: These are organic volatile chemicals used during the synthesis and
purification processes that are not completely removed.[1]

o Formulation-Related Impurities: These can arise from the interaction of dapagliflozin with
excipients used in the final dosage form.[1]

A list of some known impurities of dapagliflozin is provided in the table below.
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. Molecular Molecular
Impurity Name  CAS Number . Type
Formula Weight
Dapagliflozin
461432-25-7 C29H33ClO10 577.02 Process-Related
Tetraacetate
la-Methyl
T 714269-57-5 C22H27CIO~ 438.9 Process-Related
Dapagliflozin
4-Bromo-1-
chloro-2-(4- ) ]
461432-23-5 Ci15H14BrCIO 325.63 Starting Material
ethoxybenzyl)be
nzene
Dapagliflozin )
960404-86-8 C21H25CIO~ 424.87 Degradation
Hydroxy
Dapagliflozin
Open Ring N/A C21H27CIO~ 426.89 Degradation
Impurity
Monoacetyl
T 1632287-34-3 C23H27ClO~ 450.91 Process-Related
Dapagliflozin
Dapagliflozin
2133407-75-5 C21H25ClOs 408.87 Process-Related

Manno Isomer

Quantitative Analysis of Dapagliflozin Impurities

The following tables summarize the quantitative data from forced degradation studies of

dapagliflozin, indicating the percentage of degradation under different stress conditions.

Table 1: Forced Degradation Study of Dapagliflozin by UV Spectroscopy[4]
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. Concentration After
. Concentration .
Stress Condition Degradation % Recovery
Used (pg/ml)

(ng/ml)
Acid Hydrolysis 10 7.14 78
Alkaline Hydrolysis 10 7.8 71.4
Oxidation 10 7.38 73.8
Photolytic 10 9.52 95.2
Thermal 10
Neutral 10

Table 2: Forced Degradation Study of Dapagliflozin by UHPLCI5]

Stress Condition % Degradation
0.1N HCI (Acidic) 1.18%

0.1N NaOH (Basic) 28.20%

3% H202 (Oxidative) 1.67%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
Method for Impurity Profiling

This protocol is a general guideline for the separation and quantification of dapagliflozin and its
impurities. Optimization may be required for specific applications.

4.1.1. Materials and Reagents
» Dapagliflozin Propanediol Hydrate reference standard and samples

o Acetonitrile (HPLC grade)
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o Water (HPLC grade)

e Phosphoric acid or other suitable buffer components

e Methanol (HPLC grade)

4.1.2. Chromatographic Conditions[6][7]

Parameter

Condition

Column

Hypersil BDS C18 (250 mm x 4.6 mm, 5 um) or

equivalent

Mobile Phase A

Buffer pH 6.5 (e.g., phosphate buffer)

Mobile Phase B

Acetonitrile:Water (90:10, v/v)

Gradient Program Time (min)
0-8

8-12

12-25

25-35

Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 245 nm
Injection Volume 10 pL

4.1.3. Sample Preparation

» Standard Solution: Accurately weigh and dissolve an appropriate amount of Dapagliflozin

reference standard in a suitable diluent (e.g., Mobile Phase B) to obtain a known

concentration.
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o Sample Solution: Accurately weigh and dissolve the dapagliflozin propanediol hydrate
sample in the diluent to obtain a similar concentration as the standard solution.

o Spiked Solution: Prepare a solution of the dapagliflozin sample spiked with known amounts
of impurity reference standards to verify peak identification and separation.

4.1.4. Data Analysis

« ldentify and quantify the impurities in the sample chromatogram by comparing their retention
times and peak areas with those of the reference standards.

o Calculate the percentage of each impurity using the following formula:

Liquid Chromatography-Mass Spectrometry (LC-MS)
Method for Impurity Identification

This protocol provides a general framework for the identification and structural elucidation of
unknown impurities.

4.2.1. Materials and Reagents

e Same as HPLC method, with the addition of volatile buffers if required (e.g., ammonium
acetate or ammonium formate).

4.2.2. LC-MS Conditions[8][9]
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Parameter Condition
LC System Agilent InfinityLab or equivalent
Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 pum)
Column or Phenomenex Gemini C18 (50 mm x 4.6 mm,
5 pm)
Isocratic: 5mM Ammonium Acetate:Acetonitrile
Mobile Phase (20:80, v/v) or Methanol:0.1% Formic Acid
(80:20, viv)
Flow Rate 0.2 - 0.5 mL/min

Column Temperature

35°C

MS System

Triple quadrupole or high-resolution mass

spectrometer

lonization Mode

Electrospray lonization (ESI), Positive or

Negative

Scan Mode

Full scan for impurity detection and product ion

scan for structural elucidation

MRM Transitions

For dapagliflozin: m/z 426.20 -> 107.20
(Positive Mode)[8]

4.2.3. Sample Preparation

» Prepare samples as described in the HPLC protocol. Ensure the final concentration is

suitable for MS detection.

4.2.4. Data Analysis

» Analyze the mass spectra of the detected impurity peaks to determine their molecular

weights.

o Perform fragmentation analysis (MS/MS) to obtain structural information and propose the

chemical structure of the unknown impurities.
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Caption: Workflow for Dapagliflozin Impurity Profiling and Identification.
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Caption: Logical Relationship of Dapagliflozin Impurities.

Conclusion

The comprehensive profiling and identification of impurities in dapagliflozin propanediol
hydrate are paramount for ensuring the quality, safety, and efficacy of the final drug product.
This application note has provided an overview of the common impurities, along with detailed
protocols for their analysis using HPLC and LC-MS techniques. The implementation of these
methods will enable researchers and drug development professionals to establish a robust
impurity control strategy, meet regulatory requirements, and ultimately deliver a safe and
effective medication to patients. Further characterization of isolated impurities using techniques
like NMR spectroscopy can provide definitive structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b8033639?utm_src=pdf-custom-synthesis
https://alentris.org/dapagliflozin-impurity/
https://www.daicelpharmastandards.com/product-category/dapagliflozin/
https://www.daicelpharmastandards.com/product-category/dapagliflozin/
https://www.benchchem.com/pdf/Dapagliflozin_Propanediol_Anhydrous_Impurity_Profiling_A_Technical_Support_Center.pdf
https://media.neliti.com/media/publications/409402-degradation-study-of-dapagliflozin-in-ap-692c60dd.pdf
https://ouci.dntb.gov.ua/en/works/7nO1XLG4/
https://ouci.dntb.gov.ua/en/works/7nO1XLG4/
https://scispace.com/pdf/qualitative-and-quantitative-determination-of-dapagliflozin-26v0nf75.pdf
https://www.researchgate.net/publication/336643114_DEVELOPMENT_AND_VALIDATION_OF_HIGH-PERFORMANCE_LIQUID_CHROMATOGRAPHIC_METHOD_FOR_DETERMINATION_OF_DAPAGLIFLOZIN_AND_ITS_IMPURITIES_IN_TABLET_DOSAGE_FORM
http://www.iosrphr.org/papers/vol9-issue8/Series-2/A0908020106.pdf
https://www.abap.co.in/index.php/home/article/view/2370
https://www.benchchem.com/product/b8033639#dapagliflozin-propanediol-hydrate-impurity-profiling-and-identification
https://www.benchchem.com/product/b8033639#dapagliflozin-propanediol-hydrate-impurity-profiling-and-identification
https://www.benchchem.com/product/b8033639#dapagliflozin-propanediol-hydrate-impurity-profiling-and-identification
https://www.benchchem.com/product/b8033639#dapagliflozin-propanediol-hydrate-impurity-profiling-and-identification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8033639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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